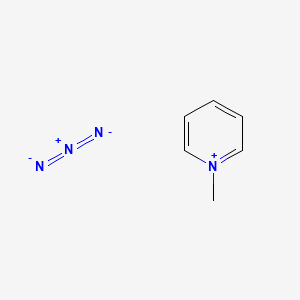

1-Methylpyridinium azide

Description

Properties

IUPAC Name |

1-methylpyridin-1-ium;azide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.N3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNWZMJAOBSPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.[N-]=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Methylpyridinium Azide

Cycloaddition Reactions

The primary mode of reactivity for 1-methylpyridinium azide (B81097) involves the participation of its azide functional group in cycloaddition reactions. The azide can act as a 1,3-dipole, reacting with various dipolarophiles to form five-membered heterocyclic rings.

1,3-Dipolar Cycloaddition Reactions Involving the Azide Moiety

The 1,3-dipolar character of the azide group is central to its reactivity. In this context, 1-methylpyridinium azide is expected to react with unsaturated systems to yield triazole derivatives. The positively charged pyridinium (B92312) ring is anticipated to influence the reactivity and regioselectivity of these cycloadditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, reliability, and specificity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govunits.itjenabioscience.comnih.gov This reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne. nih.govunits.it For this compound, this reaction would provide a direct route to 1-(1-methylpyridinium)-4-substituted-1,2,3-triazoles.

The general mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide. tdl.orgacs.org The presence of the copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and, crucially, controls the regioselectivity. nih.gov

Regioselectivity in Triazole Formation (e.g., 1,4- vs. 1,5-Disubstituted Triazoles)

A key feature of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.orgrsc.org In the absence of a copper catalyst, the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govfrontiersin.org The copper catalyst orchestrates the reaction pathway to favor the formation of the 1,4-isomer. This selectivity is a major advantage of the catalyzed process, simplifying product purification and ensuring a single, well-defined product structure. nih.gov

Interactive Table: Regioselectivity in Azide-Alkyne Cycloadditions

| Reaction Type | Catalyst | Major Product | Minor Product | Reference |

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Mixture of 1,4- and 1,5-isomers | nih.gov |

| CuAAC | Copper(I) | 1,4-disubstituted triazole | Negligible | nih.govorganic-chemistry.org |

| RuAAC | Ruthenium | 1,5-disubstituted triazole | Negligible | nih.gov |

Mechanistic Investigations of CuAAC with Pyridinium Systems

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An important variant of the azide-alkyne cycloaddition is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative to accelerate the reaction with an azide. magtech.com.cn SPAAC is a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes. nih.gov The reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), would be expected to proceed under mild, catalyst-free conditions to afford the corresponding triazole product. magtech.com.cnresearchgate.netrsc.org

Interactive Table: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Biocompatibility | Limited due to copper toxicity | High |

| Reaction Rate | Generally very fast | Can be slower than CuAAC, but highly dependent on the cyclooctyne |

Cycloaddition with Nitriles to Form 1,2,3-Triazol-5-amines

The azide moiety can also undergo cycloaddition reactions with nitriles to form tetrazoles. However, under specific conditions, a [3+2] cycloaddition between an azide and a nitrile can lead to the formation of a triazole ring. Specifically, the reaction of azides with nitriles bearing an adjacent electron-withdrawing group can yield 1,2,3-triazol-5-amines. mdpi.com This transformation provides a route to highly functionalized triazole systems. The reaction of this compound with an activated nitrile would be a potential pathway to synthesize novel pyridinium-substituted 1,2,3-triazol-5-amines.

Other Cycloaddition Reactions (e.g., [2+1] Cycloaddition for Nitrene Formation)

While 1,3-dipolar cycloadditions are a prominent reaction pathway for azides, other cycloaddition modes are also relevant. The thermal or photochemical decomposition of organic azides can lead to the formation of highly reactive nitrene intermediates. rsc.orgresearchgate.net This process involves the extrusion of a molecule of nitrogen (N₂). The formation of a nitrene from an azide is considered the rate-determining step in its thermal decomposition. rsc.org

For this compound, this decomposition would yield a pyridinium-substituted nitrene. These nitrenes are electrophilic species that can undergo various subsequent reactions, including [2+1] cycloaddition with alkenes to form aziridines. The decomposition can proceed through either a spin-allowed pathway involving a transition state or a spin-forbidden intersystem crossing. rsc.org

The general mechanism for nitrene formation from an organic azide is depicted below:

R-N₃ → R-N + N₂

Subsequent reactions of the generated nitrene are diverse and include C-H bond insertion, addition to π-systems, and rearrangements.

Nucleophilic Reactions and Substitutions

The pyridinium system is susceptible to nucleophilic attack, and the azide anion itself is a potent nucleophile. This duality in reactivity leads to several important transformations.

A common method for the synthesis of azido-substituted pyridines and other heterocyclic systems is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyridinium ring with an azide source, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). nih.govorganic-chemistry.org For instance, 2-halopyridines can react with trimethylsilyl azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) to yield tetrazolo[1,5-a]pyridines, which exist in equilibrium with their 2-azidopyridine (B1249355) tautomers. organic-chemistry.org

The reactivity of pyridinium salts in SNAr reactions is influenced by the nature of the leaving group and the position of substitution on the ring. rsc.org The general order of leaving group ability in activated aryl systems is F > NO₂ > Cl ≈ Br > I. rsc.org However, in reactions of substituted N-methylpyridinium compounds with nucleophiles like piperidine, a different reactivity order has been observed, highlighting the complexity of these systems. rsc.org

Table 1: Examples of Nucleophilic Substitution on Pyridinium and Related Systems to Form Azido (B1232118) Derivatives

| Substrate | Azide Source | Product | Reference |

|---|---|---|---|

| 2-chloro-3-nitropyridine (B167233) | NaN₃ | 2-azido-3-nitropyridine | nih.gov |

| 2-halopyridines | TMSN₃ | Tetrazolo[1,5-a]pyridines | organic-chemistry.org |

| Benzylic bromides | NaN₃ | Benzylic azides | nih.gov |

The azide anion (N₃⁻) is a versatile nucleophile that can participate in a variety of reactions. In the context of pyridinium systems, its nucleophilicity is crucial for the synthesis of azido derivatives as discussed above. The azide ion can also act as a nucleophile in ring-opening reactions of strained heterocyclic systems and in substitution reactions at saturated carbon centers.

The nucleophilic character of the azide group is also evident in its "nucleophile-nucleofuge duality". rsc.org In certain systems, such as 5-arylthio-tetrazolo[1,5-c]quinazolines (which are tautomers of 2-arylthio-4-azido-quinazolines), the azido group can facilitate the substitution of other groups and can itself be displaced by other nucleophiles. rsc.org This highlights the dynamic role the azide moiety can play in chemical transformations.

Rearrangement Reactions

Pyridinium azides and related compounds can undergo several types of rearrangement reactions, often catalyzed or initiated by the azide group or leading to complex structural transformations.

While direct azide-catalyzed rearrangements of this compound are not extensively documented in the provided context, the azide ion is known to catalyze rearrangements in related pyridinium systems. For example, the azide ion can act as a catalyst in the rearrangement of N-(aryloxy)pyridinium salts. The specific mechanisms of such reactions would depend on the substrate and reaction conditions, but they generally involve the nucleophilic character of the azide ion initiating a cascade of bond-breaking and bond-forming events.

Intramolecular rearrangements of pyridinium azides can lead to the formation of various heterocyclic structures. The thermal or photochemical decomposition of azidopyridines can lead to the formation of nitrenes, which can then undergo intramolecular reactions. researchgate.net For example, the thermal decomposition of various azidopyridines has been shown to proceed via the initial extrusion of nitrogen, with the resulting nitrene intermediate leading to the formation of polymeric materials. researchgate.net

In other pyridinium systems, intramolecular cyclizations and rearrangements are well-documented. For instance, N-alkyl pyridinium salts can undergo cyclization to form indolizine (B1195054) derivatives. researchgate.net While not a direct rearrangement of the azide group itself, these reactions showcase the propensity of the pyridinium scaffold to undergo intramolecular transformations. More complex skeletal rearrangements of pyridine (B92270) derivatives can be induced by light, leading to ring expansion products like diazepines from pyridinium ylide intermediates. thieme-connect.de

Derivatization and Functional Group Interconversions of this compound

The chemical reactivity of this compound is characterized by the versatile transformations of its azide functional group. These reactions open pathways to a variety of nitrogen-containing compounds, leveraging the azide as a precursor for amines, imines, and nitrene intermediates. This section details the key derivatization and functional group interconversions of this compound, focusing on reduction to amines, imine formation via Aza-Wittig reactions, and the generation and subsequent reactivity of nitrenes through thermal decomposition.

Reduction of Azides to Amines within Pyridinium Contexts

The conversion of an azide to a primary amine is a fundamental transformation in organic synthesis. In the context of pyridinium salts such as this compound, this reduction provides a direct route to amino-substituted pyridinium cations. Two principal methods for this conversion are the Staudinger reduction and catalytic hydrogenation.

The Staudinger reduction offers a mild and highly selective method for converting azides to amines. aakash.ac.inslideshare.netwikipedia.org The reaction proceeds in two stages. Initially, the azide is treated with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas. aakash.ac.inresearchgate.net Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct. aakash.ac.in A key advantage of the Staudinger reduction is its compatibility with a wide range of other functional groups that might be sensitive to harsher reducing agents. wikipedia.org

Catalytic hydrogenation is another effective method for the reduction of azides. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum oxide (PtO₂). nih.gov While catalytic hydrogenation is a powerful reduction technique, its application to pyridinium salts requires careful consideration of the reaction conditions. The pyridinium ring itself can be susceptible to reduction, particularly under forcing conditions of high pressure and temperature. nih.gov However, by carefully controlling the reaction parameters, it is often possible to selectively reduce the azide group while preserving the aromaticity of the pyridinium core. The activation of the pyridine ring as a pyridinium salt can influence the reactivity and may help in avoiding catalyst inhibition by the substrate. wikipedia.org

| Reduction Method | Reagents | Key Features |

| Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | Mild reaction conditions, high functional group tolerance. aakash.ac.inwikipedia.org |

| Catalytic Hydrogenation | H₂, Platinum Oxide (PtO₂) | Effective reduction, potential for pyridine ring reduction. nih.gov |

Reactions Leading to Imine Formation (Aza-Wittig Reactions)

The iminophosphorane intermediate, generated from the reaction of this compound with a phosphine as described in the Staudinger reduction, is a key precursor for the Aza-Wittig reaction . wikipedia.org This reaction provides a powerful method for the formation of imines through the reaction of the iminophosphorane with a carbonyl compound, such as an aldehyde or a ketone. wikipedia.org

The mechanism of the Aza-Wittig reaction is analogous to the conventional Wittig reaction. wikipedia.org The iminophosphorane acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a four-membered ring intermediate. This intermediate then collapses to form the imine and triphenylphosphine oxide. The strong P=O bond formed in the phosphine oxide byproduct provides the thermodynamic driving force for the reaction. researchgate.net

The Aza-Wittig reaction is particularly valuable for the synthesis of N-heterocyclic compounds through intramolecular variants. wikipedia.orgscispace.com For instance, if the molecule containing the pyridinium azide also possesses a carbonyl group, an intramolecular Aza-Wittig reaction can lead to the formation of a new ring system fused to the pyridinium core. The reaction's utility is further expanded by the fact that the iminophosphorane can be generated in situ, without the need for its isolation. wikipedia.org

| Reactant | Product | Reaction Type |

| This compound + PPh₃ | 1-Methylpyridinium iminophosphorane | Staudinger Reaction aakash.ac.in |

| 1-Methylpyridinium iminophosphorane + Aldehyde/Ketone | Imine + Triphenylphosphine oxide | Aza-Wittig Reaction wikipedia.org |

Thermal Decomposition Leading to Nitrenes and Subsequent Reactivity

Upon thermal decomposition, organic azides can extrude a molecule of dinitrogen to generate highly reactive nitrene intermediates. wikipedia.orgrsc.orgresearchgate.net In the case of this compound, this process would lead to the formation of a 1-methylpyridinium nitrene. Nitrenes are electron-deficient species with only six valence electrons on the nitrogen atom, making them highly electrophilic and reactive. digimat.in

Nitrenes can exist in two electronic spin states: a singlet state and a triplet state . aakash.ac.in The singlet nitrene has a pair of electrons in one orbital and a vacant orbital, while the triplet nitrene has two unpaired electrons in different orbitals. aakash.ac.in The ground state of most simple nitrenes is the triplet state. aakash.ac.in The spin state of the nitrene significantly influences its reactivity.

Singlet nitrenes typically undergo concerted reactions, such as insertion into C-H bonds, with retention of stereochemistry. slideshare.net They can also react with alkenes in a stereospecific manner to form aziridines. aakash.ac.in

Triplet nitrenes , behaving as diradicals, tend to react in a stepwise manner. slideshare.net For example, their reaction with alkenes to form aziridines is often non-stereospecific. wikipedia.org Triplet nitrenes can also participate in hydrogen atom abstraction to form primary amino groups. aakash.ac.in

The reactivity of the nitrene generated from this compound would be dictated by these principles. The presence of the positively charged pyridinium ring could influence the electronic properties and subsequent reactivity of the nitrene intermediate. Potential reaction pathways include intramolecular C-H insertion into the methyl group or intermolecular reactions with other substrates present in the reaction mixture.

| Nitrene State | Electronic Configuration | Typical Reactivity |

| Singlet | Paired electrons in one orbital, one vacant orbital aakash.ac.in | Concerted C-H insertion, stereospecific aziridination aakash.ac.inslideshare.net |

| Triplet | Two unpaired electrons in different orbitals aakash.ac.in | Stepwise reactions, non-stereospecific aziridination, hydrogen abstraction aakash.ac.inslideshare.netwikipedia.org |

Theoretical and Computational Investigations of 1 Methylpyridinium Azide Systems

Computational Modeling of Intermolecular Interactions

Computational modeling provides a powerful lens through which the intricate dance of intermolecular forces governing the structure and properties of molecular systems can be understood. In the context of 1-Methylpyridinium azide (B81097), theoretical investigations are crucial for elucidating the non-covalent interactions that dictate its behavior in various environments, from adsorption on surfaces to its arrangement in the crystalline state. These models allow for a detailed analysis of the energetic and geometric aspects of these interactions, offering insights that are often complementary to experimental data.

Adsorption Studies on Nanostructures

While specific computational studies on the adsorption of 1-methylpyridinium azide onto nanostructures are not extensively documented, the behavior of similar ionic and aromatic molecules on surfaces like carbon nanotubes (CNTs) provides a framework for understanding potential interactions. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are the principal tools employed for such investigations.

DFT calculations can be used to determine the adsorption energies, optimal geometries, and electronic structure of the hybrid system. For an ionic compound like this compound, the interaction with a CNT surface would likely be governed by a combination of forces. The positively charged 1-methylpyridinium cation could engage in cation-π interactions with the electron-rich surface of the nanotube. These interactions are a significant driving force in the adsorption of various organic cations onto carbon-based nanomaterials.

Furthermore, the azide anion could interact with the surface through weaker van der Waals forces or, depending on the presence of defects or functional groups on the nanostructure, through electrostatic interactions. MD simulations can provide insights into the dynamic behavior of this compound on the nanostructure surface, including its orientation and mobility.

To illustrate the type of data generated in such studies, the following table presents hypothetical adsorption energies and key interaction distances for this compound on a single-walled carbon nanotube (SWCNT), based on typical values observed for similar organic cations.

| Interaction Type | Adsorption Energy (kcal/mol) | Key Interaction Distance (Å) |

| Cation-π (Pyridinium-SWCNT) | -15 to -25 | 3.0 - 3.5 |

| van der Waals (Azide-SWCNT) | -5 to -10 | 3.5 - 4.0 |

Note: This table is illustrative and based on data for analogous systems.

Studies on the adsorption of volatile organic compounds and anti-cancer drugs on CNTs have shown that such interactions can significantly alter the electronic properties of the nanotube, a phenomenon that can be exploited for sensing applications. ekb.egsciresliterature.orgmdpi.com Similar effects could be anticipated for the adsorption of this compound.

Intermolecular Interactions in Crystalline Structures

The arrangement of ions in the crystalline lattice of this compound is dictated by a complex interplay of intermolecular forces. Computational modeling is an indispensable tool for dissecting these interactions and understanding the resulting crystal packing. Quantum chemical methods, particularly DFT with dispersion corrections, are well-suited for analyzing the nature and strength of the various non-covalent interactions at play. nih.govnih.gov

Cation-π Interactions: The interaction between the positively charged pyridinium (B92312) ring of one cation and the π-system of an adjacent pyridinium ring.

Hydrogen Bonding: Although conventional hydrogen bond donors are absent, weak C-H···N hydrogen bonds can form between the methyl and aromatic hydrogens of the cation and the nitrogen atoms of the azide anion.

π-π Stacking: Face-to-face or offset stacking of the pyridinium rings.

Energy decomposition analysis (EDA) is a computational technique that can be used to partition the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion. nih.gov This allows for a quantitative assessment of the relative importance of each type of interaction in the crystal packing.

| Interaction Component | Energy (kcal/mol) |

| Electrostatic | -80 to -100 |

| Exchange-Repulsion | +40 to +60 |

| Polarization | -10 to -20 |

| Dispersion | -5 to -15 |

| Total Interaction Energy | -55 to -75 |

Note: This table is illustrative and based on general principles of intermolecular interactions in ionic organic crystals.

Computational studies on similar pyridinium salts have highlighted the importance of both charge-assisted hydrogen bonds and anion-π interactions in directing the solid-state architecture. nih.govacs.org These investigations reveal that the interplay of these forces can lead to diverse and sometimes complex packing motifs.

Spectroscopic Predictions via Computational Methods

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical simulations of its vibrational spectra can provide valuable insights into the nature of the azide anion's coordination environment and the influence of the cation on its vibrational modes.

Vibrational Spectroscopy Simulations of the Azide Anion in Coordinated Environments

The vibrational spectrum of the azide anion (N₃⁻) is particularly sensitive to its local environment. The asymmetric stretching mode of the azide ion, typically observed in the infrared spectrum, is a sensitive probe of the interactions it experiences. Computational methods, primarily DFT, have been extensively used to simulate and understand the vibrational behavior of the azide anion in various coordinated environments. rsc.orgelsevierpure.comresearchgate.net

Theoretical studies have shown that the frequency of the azide asymmetric stretch is influenced by several factors, including:

Electrostatic Fields: The presence of polar, dipolar, and quadrupolar fields can cause shifts in the vibrational frequency. rsc.org

Coordination to Metal Ions: When the azide anion is coordinated to a metal center, the nature of the metal-azide bond significantly affects the vibrational frequency.

Vibrational Coupling: In systems where multiple azide anions are present, their vibrations can couple, leading to shifts in frequency and changes in spectral activity. rsc.org

In the case of this compound, the primary interaction is with the 1-methylpyridinium cation. The electrostatic field of the cation will influence the vibrational frequency of the azide anion. DFT calculations can model this interaction and predict the resulting shift in the asymmetric stretching frequency compared to the free azide ion.

The table below presents a comparison of the calculated and hypothetical experimental vibrational frequencies for the asymmetric stretch of the azide anion in different environments.

| Environment | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| Gas Phase (Free Azide) | 2041 | N/A |

| Aqueous Solution | 2045 | 2046 |

| This compound | 2050 - 2060 | (Not available) |

Note: Calculated frequencies are often scaled to better match experimental values. The values for this compound are estimations based on the expected influence of the cation.

Furthermore, computational studies can help in the assignment of complex vibrational spectra where multiple modes may be present. aip.orgchemrxiv.org By simulating the infrared and Raman spectra, researchers can gain a more complete understanding of the vibrational dynamics of the system. While absolute vibrational frequencies from calculations may have some error, the combination of theoretical predictions with experimental data can provide significant structural insights. rsc.org

Spectroscopic Characterization Techniques in Research on 1 Methylpyridinium Azide

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the characteristic bond vibrations within 1-Methylpyridinium azide (B81097). These methods are particularly sensitive to the azide functional group, offering a distinct signature for analysis.

The most prominent feature in the vibrational spectrum of an azide-containing compound is the asymmetric stretching vibration (ν_as) of the N₃ group. This absorption is typically strong and appears in a relatively uncongested region of the IR spectrum, generally around 2100 cm⁻¹. d-nb.inforesearchgate.net For organic azides, this band is a reliable indicator of the presence of the azide moiety. researchgate.netnih.gov The exact frequency can be influenced by the local environment, including the solvent and the electronic properties of the rest of the molecule. nih.govrsc.org

In Raman spectroscopy, both the symmetric (ν_s) and asymmetric (ν_as) stretching modes of the azide group are active. The symmetric stretch typically appears around 1200-1350 cm⁻¹, while the asymmetric stretch is observed near 2100 cm⁻¹, similar to the IR absorption. researchgate.netirdg.orgirdg.org For instance, solid iodine azide shows a Raman peak for the asymmetric N₃ stretch at 2073 cm⁻¹. irdg.org The combination of IR and Raman data can provide a more complete picture of the vibrational behavior of the azide group within the 1-methylpyridinium cation. rsc.org

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch (ν_as) | IR & Raman | ~2100 |

| Symmetric Stretch (ν_s) | Raman | ~1200-1350 |

The distinct and intense nature of the azide asymmetric stretching band in the IR spectrum makes it an excellent handle for monitoring reaction progress in real-time. d-nb.infonih.gov For reactions involving the azide group, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), the conversion can be followed by observing the disappearance of the characteristic azide peak around 2100 cm⁻¹. nih.govresearchgate.netresearchgate.net As the azide is consumed, the intensity of this absorption decreases, allowing for the determination of reaction kinetics and endpoints. nih.gov This method is advantageous because the azide peak is often well-separated from the vibrational signals of other functional groups and solvents, minimizing spectral overlap and simplifying analysis. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural analysis of 1-Methylpyridinium azide, providing detailed information about the hydrogen and carbon atomic environments.

The pyridinium (B92312) protons typically appear as multiplets in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the positively charged nitrogen atom. The methyl protons appear as a singlet further upfield. In the ¹³C NMR spectrum, the aromatic carbons are observed in the range of approximately 125-150 ppm, while the methyl carbon signal is found at a much higher field.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | N-CH₃ | ~4.4 |

| H-2, H-6 | ~8.8 | |

| H-3, H-5 | ~8.1 | |

| H-4 | ~8.5 | |

| ¹³C | N-CH₃ | ~48 |

| C-2, C-6 | ~145 | |

| C-3, C-5 | ~128 | |

| C-4 | ~145 |

Note: Values are approximate and based on related 1-methylpyridinium salts. The exact shifts can vary with solvent and counter-ion.

NMR spectroscopy is a powerful technique for the identification and characterization of transient species or reaction intermediates. In principle, by acquiring NMR spectra at various time points during a reaction involving this compound, one could observe the appearance and disappearance of signals corresponding to intermediates. Techniques such as Diffusion-Ordered NMR Spectroscopy (DOSY) can be particularly useful in distinguishing different species in a reaction mixture, including intermediates. researchgate.net However, there is a lack of specific published studies detailing the NMR spectroscopic analysis of reaction intermediates derived from this compound. The general approach would involve monitoring changes in the chemical shifts and coupling patterns of the pyridinium ring and any other reacting moieties to infer the structure of transient species formed during a chemical transformation.

Electronic Spectroscopy (UV-Vis Spectroscopy)

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For this compound, the absorption of UV or visible light would primarily be associated with electronic transitions within the pyridinium ring system. The azide anion itself does not have strong absorptions in the near-UV or visible range. The UV-Vis spectrum of the parent compound, pyridine (B92270), shows absorption bands around 250-260 nm. nist.gov Methylation and the presence of the positive charge in the 1-methylpyridinium cation are expected to influence the position and intensity of these absorption maxima. Studies on pyridinium compounds show that electronic transitions can be observed in the UV region. sharif.edu For example, the UV-Vis spectrum of 4(1H)-Pyridinethione, 1-methyl- shows absorption maxima around 240 nm and 320 nm. nist.gov Therefore, it is anticipated that this compound would exhibit characteristic absorptions in the ultraviolet region of the electromagnetic spectrum, corresponding to π → π* transitions within the aromatic pyridinium ring.

Characterization of Electronic Transitions

The electronic absorption spectrum of this compound is primarily defined by the N-methylpyridinium cation, which acts as the principal chromophore. The electronic transitions observed in the near-UV region are characteristic of π → π* transitions within the aromatic pyridinium ring. ysu.amnih.gov The presence of the azide (N₃⁻) counter-ion can perturb the electronic energy levels of the pyridinium ring, influencing the precise wavelength and intensity of these absorptions. ysu.am

Studies on the closely related N-methylpyridinium ion reveal a broad, vibronically-structured absorption band in the ultraviolet region, specifically between 36,000 and 43,000 cm⁻¹ (approximately 230–280 nm). uow.edu.au The origin of the first electronic transition (S₁ ← S₀) for the N-methylpyridinium cation has been assigned at 38,130 cm⁻¹. uow.edu.au Research on various azidopyridines further supports that the observed electronic transitions are typically intense π → π* transitions. ysu.amnih.gov For instance, the electronic spectrum of 2-azidopyridine (B1249355) shows three distinct electronic transitions in the 200-300 nm range. ysu.am While n → π* transitions are possible, they are often obscured by the much stronger π → π* absorption bands. nih.gov

Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), are often employed to simulate and interpret the experimental UV-Vis spectra of pyridinium-based compounds, providing a deeper understanding of the nature of the electronic transitions. sharif.edu

| Compound | Transition Range / Maximum (λₘₐₓ) | Transition Type | Reference |

|---|---|---|---|

| N-Methylpyridinium Cation | 230–280 nm (36,000–43,000 cm⁻¹) | π → π* (S₁ ← S₀) | uow.edu.au |

| Pyridine | ~250 nm | π → π | ysu.amnist.gov |

| 2-Azidopyridine | ~256 nm (lowest energy transition) | π → π | ysu.am |

| 3-Azidopyridine | 287 nm, 270 nm, 245 nm | π → π* | ysu.am |

Monitoring Photoreduction Processes

Spectroscopic techniques are essential for monitoring the photochemical transformations that pyridinium salts, including this compound, undergo upon irradiation. researchgate.net The photoreduction or other photochemical reactions of these compounds can be tracked in real-time by observing changes in their electronic absorption spectra. uow.edu.au

UV-Vis spectrophotometry is a primary tool for this purpose. As the photoreaction proceeds, the concentration of the starting material, this compound, decreases. This is observed as a reduction in the intensity of its characteristic absorption bands. uow.edu.au Concurrently, the formation of photoproducts may lead to the appearance of new absorption bands at different wavelengths, allowing for the kinetics of the reaction to be followed.

For instance, in studies of the photodissociation of the N-methylpyridinium ion, the yield of photofragments is monitored as a function of the irradiation wavelength. uow.edu.au This method, known as action spectroscopy, helps to map out the energy requirements and pathways of the photochemical process. Mass spectrometry is often coupled with these experiments to identify the mass-to-charge ratio of the resulting photoproducts, thereby confirming the reaction mechanism, such as the loss of a specific fragment from the parent ion. uow.edu.au The photochemistry of pyridinium salts is known to lead to complex rearrangements, such as the formation of bicyclic aziridines, and spectroscopic monitoring is key to understanding these transformations. scilit.comrsc.orgchemrxiv.org

Other Advanced Spectroscopic Methods

Beyond standard absorption spectroscopy, more advanced techniques can be employed to probe specific aspects of the chemistry of this compound, particularly the behavior of its azide component.

Electron Paramagnetic Resonance (EPR) for Azide Detection in Complex Matrices

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific and sensitive technique for studying species that possess unpaired electrons, such as free radicals. pnnl.govwikipedia.org While this compound is a diamagnetic species (having no unpaired electrons) and therefore EPR-silent, the technique becomes exceptionally powerful for detecting the azide radical (N₃•), which can be formed from the azide ion through processes like one-electron oxidation or photolysis. nih.govyoutube.com

The azide radical is often short-lived and highly reactive. To detect such transient species, especially in complex biological or chemical matrices, a technique called "spin trapping" is commonly used. researchgate.netcdnsciencepub.com This involves adding a "spin trap" molecule to the system, which reacts with the transient radical to form a much more stable paramagnetic radical adduct. This persistent adduct accumulates to a concentration that can be readily detected and characterized by EPR. researchgate.net The resulting EPR spectrum provides a unique fingerprint, and analysis of its hyperfine splitting pattern can confirm the identity of the trapped radical. cdnsciencepub.com

Studies have successfully used various spin traps to detect the azide radical in aqueous solutions. researchgate.netcdnsciencepub.com This methodology is crucial in fields like radiation chemistry and biology to understand the role of azide as both a quencher of reactive species and a potential source of the azide radical. nih.govnih.gov

| Spin Trap (Abbreviation) | Full Name | Outcome | Reference |

|---|---|---|---|

| DMPO | 5,5-Dimethyl-1-pyrroline N-oxide | Successfully trapped N₃•, forming a stable DMPO-N₃ adduct. | researchgate.netcdnsciencepub.com |

| PBN | N-tert-Butyl-α-phenylnitrone | Successfully trapped N₃•, forming a stable PBN-N₃ adduct. | researchgate.netcdnsciencepub.com |

| PyBN | 4-Pyridyl-N-tert-butyl nitrone | Successfully trapped N₃•. | researchgate.net |

| Nitrosodurene (ND) | 2,3,5,6-Tetramethylnitrosobenzene | Observed secondary splittings from other nitrogens in the azide radical. | cdnsciencepub.com |

Advanced Applications of 1 Methylpyridinium Azide in Specialized Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The inherent reactivity of the azide (B81097) group, particularly its ability to participate in cycloaddition reactions and act as a precursor for nitrenes, makes it an invaluable tool for heterocyclic synthesis. The following sections detail the application of azide chemistry, with a focus on reactions involving pyridinium-derived azides, in the formation of various important heterocyclic scaffolds.

Imidazo[1,2-a]pyridines and their Azide-Functionalized Analogues

Imidazo[1,2-a]pyridines (IMPs) are recognized as privileged structures in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. mdpi.com The introduction of an azide moiety into the IMP scaffold provides a versatile handle for further synthetic transformations. One prominent method for the synthesis of azide-functionalized IMPs is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR). This multicomponent approach allows for the one-pot synthesis of these valuable heterocycles under mild conditions. mdpi.com

The GBB reaction brings together an aminopyridine, an aldehyde, and an isocyanide to form the imidazo[1,2-a]pyridine (B132010) core. By utilizing an aldehyde bearing an azide group, such as 2-azidobenzaldehyde, azide-functionalized IMPs can be efficiently prepared. mdpi.com This strategy highlights the utility of azide-containing building blocks in the modular synthesis of complex heterocyclic systems.

| Reactant 1 (Aldehyde) | Reactant 2 (Aminopyridine) | Reactant 3 (Isocyanide) | Product | Reference |

| 2-Azidobenzaldehyde | 2-Aminopyridine | tert-Butyl isocyanide | 2-(2-Azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | mdpi.com |

| 2-Azidobenzaldehyde | 2-Amino-5-methylpyridine | Cyclohexyl isocyanide | 2-(2-Azidophenyl)-N-cyclohexyl-7-methylimidazo[1,2-a]pyridin-3-amine | mdpi.com |

| 2-Azidobenzaldehyde | 2-Amino-4-picoline | Benzyl isocyanide | N-Benzyl-2-(2-azidophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | mdpi.com |

Pyrroles, Pyrazoles, Thiazoles, and Triazoles via Azide Chemistry

The versatility of azide chemistry extends to the synthesis of a wide range of five-membered aromatic heterocycles. While direct applications of 1-methylpyridinium azide are not extensively documented for all these systems, the principles of azide reactivity are central to their construction.

Pyrroles: The synthesis of pyrroles can be achieved through various azide-based methodologies, often involving the reaction of azides with alkynes or other unsaturated systems.

Pyrazoles: Pyrazole (B372694) derivatives, which are important scaffolds in pharmaceuticals, can be synthesized through the [3+2] cycloaddition of a vinyl azide with an aldehyde and tosylhydrazine. organic-chemistry.org This multicomponent reaction provides a regioselective route to 3,4,5-trisubstituted 1H-pyrazoles.

Thiazoles: The synthesis of thiazoles, another critical heterocyclic motif in drug discovery, can be accomplished through several pathways. While not directly involving azides in the ring-forming step, the functionalization of thiazole (B1198619) precursors often utilizes azide chemistry. The Hantzsch thiazole synthesis, reacting α-haloketones with thioamides, remains a fundamental method. youtube.com

Triazoles: The synthesis of 1,2,3-triazoles is famously achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. Furthermore, ionic liquids such as 1-methyl pyridinium (B92312) trifluoromethanesulfonate (B1224126) have been employed as efficient and reusable catalysts in the eliminative azide-olefin cycloaddition (EAOC) reaction between substituted azides and nitroolefins to yield 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov

| Azide Reactant | Alkyne/Olefin Reactant | Catalyst/Conditions | Heterocycle | Reference |

| Substituted Azides | Nitroolefins | [mPy]OTf/FeCl3 | 1,4,5-Trisubstituted-1,2,3-triazoles | nih.gov |

| Phenylazide | Phenylacetylene | Copper(I) Phenylacetylide | 1,4-Diphenyl-1H-1,2,3-triazole | mdpi.com |

Pyridines, Isoquinolines, and Phenanthridines through Azide Transformations

Azide chemistry also provides powerful tools for the synthesis of six-membered nitrogen-containing heterocycles.

Pyridines: Substituted pyridines can be synthesized through a three-component reaction involving the Diels-Alder reaction of 2-azadienes, which can be generated from the reaction of acyl azides. nih.gov This approach allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines. Another method involves a cascade reaction of a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift starting from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

Isoquinolines: The synthesis of isoquinoline (B145761) derivatives can be achieved from α-azido carbonyl compounds that bear a 2-alkenylaryl moiety at the α-position. organic-chemistry.orgorganic-chemistry.org These precursors undergo a 6π-electrocyclization of the in situ-formed N-H imine intermediates to yield the isoquinoline core. This method offers an orthogonal approach to isoindole synthesis, which proceeds via an intramolecular azide-alkene cycloaddition from the same starting materials under different reaction conditions. organic-chemistry.org

Phenanthridines: While direct synthesis from this compound is not a common route, the construction of the phenanthridine (B189435) skeleton can involve cyclization reactions where azide-derived functionalities play a role in forming the nitrogen-containing ring.

Quinazoline (B50416) and Tetrazole Derivatives

Quinazolines: The synthesis of quinazoline derivatives can be achieved through tandem Staudinger–Aza-Wittig–Nucleophilic addition reactions. nih.gov This process involves the reaction of azides with triphenylphosphine (B44618) to generate an aza-ylide, which then undergoes an intramolecular reaction to form the quinazoline ring system. This methodology provides a direct route to indolo[1,2-c]quinazolines. nih.gov

Tetrazoles: Tetrazole derivatives are often synthesized via the [3+2] cycloaddition of an azide with a nitrile. nih.govyoutube.com This reaction can be facilitated by various catalysts and reaction conditions. For example, the reaction of 2-halopyridines with trimethylsilyl (B98337) azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) provides a convenient method for the synthesis of tetrazolo[1,5-a]pyridines. organic-chemistry.org

| Azide Source | Nitrile/Halide Source | Product | Reference |

| Trimethylsilyl azide | 2-Chloropyridine | Tetrazolo[1,5-a]pyridine | organic-chemistry.org |

| Sodium azide | Benzonitrile | 5-Phenyl-1H-tetrazole | youtube.com |

Pyrimidinone Derivatives through Pyridinium Salts Intermediates

The synthesis of pyrimidinone derivatives can be influenced by the use of pyridinium salt intermediates. While not a direct application of this compound, the chemistry of pyridinium salts is relevant. For instance, the synthesis of certain pyrazole esters involves the use of 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) as a coupling reagent. mdpi.com This highlights the role of activated pyridinium species in facilitating the formation of heterocyclic structures. The synthesis of pyrimidinone derivatives themselves often involves the cyclocondensation of a β-dicarbonyl compound with urea (B33335) or thiourea.

Pyridinium 1,2,4-Triazines Synthesis

A notable application involving pyridinium structures is the synthesis of pyridinium 1,2,4-triazines. These compounds have shown enhanced performance in bioconjugation reactions. nih.govrsc.org The synthesis can be achieved through a late-stage N-alkylation of a pyridyl-substituted 1,2,4-triazine. nih.gov This approach allows for the introduction of a positive charge on the pyridine (B92270) ring, which can improve properties such as water solubility. The terminal alkyne group on these functionalized pyridinium 1,2,4-triazines can then be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azides, demonstrating the synergy between pyridinium salt chemistry and azide chemistry. nih.govrsc.org

| Pyridyl-1,2,4-triazine Precursor | Alkylating Agent | Functionalized Product | Subsequent Reaction with Azide | Reference |

| 3-(Pyridin-2-yl)-1,2,4-triazine | 3-Iodopropionic acid | 2-(1,2,4-Triazin-3-yl)-1-(2-carboxyethyl)pyridin-1-ium | Yes (via CuAAC) | nih.gov |

| 3-(Pyridin-4-yl)-1,2,4-triazine | 4-(Iodomethyl)benzoic acid | 4-(1,2,4-Triazin-3-yl)-1-(4-carboxybenzyl)pyridin-1-ium | Yes (via CuAAC) | nih.gov |

Role in Chemical Functionalization and Labeling Strategies

This compound serves as a versatile tool in the sophisticated realm of chemical functionalization and labeling. The unique combination of a stable pyridinium cation and a highly reactive azide anion within a single compound allows for a range of strategic applications in modifying complex molecules, particularly in the context of biological systems.

Incorporation of Functional Groups into Complex Molecules

The azide group is a compact, stable, and bioorthogonal functional handle, meaning it does not typically react with biological molecules or in cellular environments until a specific reaction partner is introduced. wikipedia.orgmdpi.com This makes compounds like this compound valuable reagents for introducing the azide moiety into larger, more complex molecules. The introduction of this chemically unique group into proteins via non-natural amino acids, for example, opens up numerous avenues in protein engineering and functional studies. nih.govresearchgate.net

One established method involves the metabolic incorporation of an azide-containing amino acid, such as azidohomoalanine (AHA), which is a surrogate for methionine. researchgate.net Cells fed with AHA incorporate it into newly synthesized proteins. researchgate.net These azide-modified proteins can then be selectively targeted for further modification. While this compound itself is not directly incorporated metabolically, it represents a source of the azide anion that can be used in the synthesis of such functionalized precursors.

The primary utility of this compound in this context is as a reagent in synthetic organic chemistry to build molecules that carry the azide "tag." Organic azides are crucial intermediates for creating nitrogen-containing compounds. highfine.comnih.gov The azide group can be installed using various methods, including nucleophilic substitution where an azide salt provides the azide ion. at.ua This functionality allows chemists to strategically place a reactive handle on a molecule of interest, which can later be used for labeling or conjugation.

| Molecule Type | Method of Azide Incorporation | Purpose |

| Amino Acids | Synthesis using an azide source | Creation of non-natural amino acids (e.g., azidohomoalanine) for metabolic labeling of proteins. researchgate.net |

| Oligonucleotides | Enzymatic incorporation of azide-modified nucleoside triphosphates | Post-transcriptional labeling of RNA with biophysical probes. researchgate.net |

| Small Molecules | Nucleophilic substitution or diazo transfer | Synthesis of probes, drugs, or building blocks with a bioorthogonal handle. highfine.comat.ua |

Bioconjugation and Bioorthogonal Chemistry via Azide-Functionalized Pyridinium Salts

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is a cornerstone of this field due to its inertness in the biological milieu and its specific reactivity with select partners. mdpi.com Azide-functionalized pyridinium salts are emerging as important reagents in this area. nih.govresearchgate.netrsc.org

The two most prominent bioorthogonal reactions involving azides are:

Azide-Alkyne Cycloaddition: This reaction, often termed "click chemistry," involves the [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring. nih.govpcbiochemres.com The reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained alkyne, like a cyclooctyne (B158145), is used (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC). mdpi.comnih.govpcbiochemres.com The pyridinium component of the salt can be engineered to carry this azide functionality for targeted delivery or specific chemical properties. researchgate.netrsc.org

Staudinger Ligation: Developed by Bertozzi and coworkers, this reaction occurs between an azide and a specifically engineered triarylphosphine. nih.govnih.gov It forms a stable amide bond and is highly efficient in aqueous environments, making it suitable for modifying biomolecules in vitro and in vivo. nih.govresearchgate.netnih.gov

Azide-functionalized pyridinium salts have been specifically designed for applications like profiling tryptophan residues in proteins. nih.gov In such strategies, a pyridinium salt carrying an azide handle can be used to label proteins, which are then detected by "clicking" a reporter molecule (e.g., a fluorophore or biotin (B1667282) attached to an alkyne) onto the azide tag. nih.gov

| Bioorthogonal Reaction | Key Reactants | Product | Key Features |

| CuAAC (Click Chemistry) | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High efficiency and selectivity; requires a copper(I) catalyst. nih.gov |

| SPAAC (Copper-Free Click) | Azide, Strained Alkyne (e.g., cyclooctyne) | 1,2,3-triazole | No cytotoxic copper catalyst needed; suitable for live-cell labeling. wikipedia.orgmdpi.com |

| Staudinger Ligation | Azide, Engineered Triarylphosphine | Amide bond | Biocompatible; proceeds readily in aqueous solution at neutral pH. nih.govnih.gov |

Photo-induced Electron Transfer (PET) Driven Modifications

Photo-induced electron transfer (PET) is a powerful mechanism for initiating chemical reactions with high spatial and temporal control using light. acs.org In this process, a photosensitizer absorbs light and enters an excited state, from which it can accept or donate an electron to another molecule, initiating a chemical transformation. acs.org

Pyridinium salts have been engineered to act as PET probes. nih.gov Specifically, donor-acceptor pyridinium salts have been developed for the covalent modification of tryptophan residues in proteins using visible light. nih.gov These probes possess a donor-acceptor structure that allows them to be triggered by light, leading to the modification of the target amino acid. nih.gov

While research on this compound itself as a PET probe is not extensively detailed, the components suggest potential. The pyridinium ring can act as an electron acceptor, a key feature in many PET systems. nih.gov Furthermore, the azide group itself is photosensitive and can be converted to other functionalities upon irradiation. highfine.comnih.gov For instance, aryl azides can be photoactivated to form highly reactive nitrenes, which can then form covalent bonds with nearby molecules—a process used in photoaffinity labeling. nih.gov An azide group can also function as a PET quencher in specially designed probes, with its reaction (e.g., via click chemistry) leading to a "turn-on" signal. chemrxiv.org The combination of a pyridinium core with an azide offers a framework for designing novel photoactivatable reagents for modifying biomolecules. nih.govresearchgate.netrsc.org

Catalytic Roles and Reagent Development

Beyond its role in bioconjugation, this compound and related structures are significant in the development of new reagents and catalytic systems for broader applications in organic synthesis.

Use as a Reagent in Organic Synthesis

Organic azides are exceptionally versatile building blocks in synthesis. nih.govnih.govrsc.org They serve as precursors to amines, amides, and a wide variety of nitrogen-containing heterocycles. at.uanih.gov this compound can function as a convenient source of the azide anion (N₃⁻) for nucleophilic substitution reactions, converting alkyl halides or sulfonates into the corresponding alkyl azides.

The azide group is valued for its unique reactivity under specific conditions. highfine.com Key transformations involving organic azides include:

Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition with alkynes is a primary example, forming triazoles. highfine.com

Reduction to Amines: Azides are readily and cleanly reduced to primary amines, often using reagents like triphenylphosphine (the Staudinger reaction) or catalytic hydrogenation. This makes the azide group a protected form of an amine. highfine.com

Rearrangement Reactions: Acyl azides, for instance, undergo the Curtius rearrangement to form isocyanates. at.ua

The use of specific azidating agents can offer advantages in terms of safety and efficiency. While reagents like trifluoromethanesulfonyl azide (TfN₃) are effective but explosive, milder and more stable crystalline reagents have been developed. highfine.com Pyridinium-based azide reagents fit within this trend of developing safer and more user-friendly synthetic tools.

Ionic Liquid Catalysts in Organic Transformations

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are recognized as green solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. nih.govorientjchem.org Pyridinium salts, including 1-methylpyridinium derivatives, are a well-established class of cations used to form ionic liquids. wikipedia.orgtubitak.gov.trmdpi.com

An ionic liquid composed of the 1-methylpyridinium cation and the azide anion would possess the characteristic properties of an IL. The nature of both the cation and the anion can influence the IL's physical properties (e.g., viscosity, solubility) and its catalytic activity. mdpi.com Imidazolium- and pyridinium-based ILs have been widely explored as catalysts and solvents in various organic transformations. nih.govorientjchem.orgmdpi.com

The azide anion within an ionic liquid framework could participate directly in a reaction, or the IL as a whole could act as a catalytic medium, stabilizing charged intermediates or transition states. The "designability" of ionic liquids allows for the fine-tuning of their properties for specific catalytic applications, and a this compound-based IL represents a potentially useful, though less explored, member of this versatile class of compounds. nih.govmdpi.com

Polymerization and Material Science Applications

In the realm of material science, the unique chemical characteristics of this compound and related azide-substituted pyridines offer potential for the synthesis of advanced polymers. The presence of both the pyridinium cation and the azide anion within the same molecule or as separate components in a polymerization system can influence the initiation and propagation steps of polymerization, leading to materials with tailored properties.

Azide-Substituted Pyridines in Polymerization Initiation

The role of azide-containing compounds in initiating polymerization is a subject of ongoing research. While specific studies focusing exclusively on this compound as a primary initiator are not extensively detailed in publicly available literature, the broader class of organic azides has been explored for this purpose. The initiation process typically involves the generation of reactive species from the azide group, which then trigger the polymerization of monomers.

The azide functional group can be a precursor to highly reactive nitrenes or azide radicals upon thermal or photochemical decomposition. These species can initiate polymerization by reacting with monomer units. For instance, systems involving hypervalent iodine(III) compounds and sodium azide have been shown to generate azide radicals. These radicals can initiate the polymerization of monomers like methyl methacrylate, resulting in polymers with an azide functionality at the α-terminus. rsc.org The process can also lead to the formation of polymers with an azide group at the ω-end due to termination by coupling with azide radicals. rsc.org

While direct evidence for this compound acting as a standalone thermal or photoinitiator is scarce, its constituent ions can potentially participate in polymerization processes. The pyridinium moiety is a known component in the synthesis of novel ionene-type cationic copolyimides. rsc.org In these cases, pyridinium-containing diamines are incorporated into the polymer backbone, and subsequent quaternization with agents like methyl iodide can be performed. rsc.org

Furthermore, the azide ion (N₃⁻) from a salt like this compound could theoretically be involved in initiating anionic polymerization under specific conditions, although this is less common than radical or cationic initiation methods. More typically, azide functionalities are incorporated into polymers through post-polymerization modification or by using azide-functionalized initiators or monomers. For example, polymers prepared by atom transfer radical polymerization (ATRP) can have their terminal halides substituted with an azide moiety.

The synthesis of polymers with pendant azide groups is another area of interest. These "azide-tagged" macromolecules are valuable intermediates for post-polymerization modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govrsc.org This approach allows for the creation of complex polymer architectures, including graft copolymers, star polymers, and polymer networks.

The following table summarizes the general approaches where azide-containing compounds are utilized in polymerization, providing a context for the potential, albeit not explicitly documented, role of this compound.

| Polymerization Role | Initiating Species/Method | Monomer Example | Resulting Polymer Feature | Reference |

| Radical Polymerization Initiation | Azide radicals from PhI(N₃)₂/PhI(N₃)(OAc) | Methyl methacrylate | Azide-terminated linear or branched polymers | rsc.org |

| Post-Polymerization Modification | Nucleophilic substitution with NaN₃ | Halide-terminated polymers (from ATRP) | Terminal azide functionality for click chemistry | |

| Incorporation into Polymer Backbone | Use of azide-containing monomers | α-azide-ω-alkyne monomers | Polytriazoles via step-growth polymerization | rsc.org |

It is important to note that the direct application of this compound as a polymerization initiator remains a specialized area requiring further investigation to fully elucidate its capabilities and mechanisms. The reactivity of the azide in this specific ionic salt, and how the 1-methylpyridinium cation might influence this reactivity, are key questions for future research in this field.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1-methylpyridinium azide to ensure reproducibility?

Methodological Answer:

Synthesis should follow established protocols for quaternary ammonium azides, such as nucleophilic substitution between 1-methylpyridine and sodium azide under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Characterization requires multimodal spectroscopy :

- NMR (¹H/¹³C) to confirm methyl group attachment and pyridinium structure .

- FT-IR to verify azide (N₃⁻) absorption bands (~2100 cm⁻¹) .

- Mass spectrometry (MS) for molecular ion validation.

Include raw spectral data in supplementary materials, with detailed descriptions of solvent systems and instrument parameters to enable replication .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential azide toxicity .

- Ventilation : Use fume hoods to avoid inhalation of aerosols; azides can release hydrazoic acid (HN₃) under acidic conditions .

- Storage : Keep in airtight containers, away from heavy metals (e.g., copper) to prevent explosive metal azide formation. Document emergency protocols for spills or exposure in appendices .

Advanced: How can mechanistic studies of this compound’s reactivity be designed using computational chemistry?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry to model transition states during azide decomposition or ligand exchange reactions.

- Solvent Effects : Simulate reactivity in polar aprotic solvents (e.g., DMF) using implicit solvation models .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from DSC/TGA). Report software parameters (basis sets, functionals) to ensure reproducibility .

Advanced: How can batch-to-batch consistency in this compound synthesis be ensured for sensitive assays?

Methodological Answer:

- Quality Control (QC) : Implement HPLC with UV detection to monitor purity (>98%) and track byproducts .

- Elemental Analysis : Confirm C, H, N content matches theoretical values (±0.3% tolerance).

- Standardized Protocols : Document reaction time, temperature, and stirring rates in detail. For bioassays, quantify residual solvents (e.g., acetonitrile) via GC-MS to avoid interference .

Advanced: How should researchers resolve contradictory data on the thermal stability of this compound?

Methodological Answer:

- Controlled Replicates : Perform DSC/TGA in triplicate under identical conditions (heating rate, atmosphere) .

- Error Analysis : Quantify uncertainties from instrument calibration and sample homogeneity .

- Literature Comparison : Cross-reference decomposition temperatures with prior studies, noting differences in methodology (e.g., open vs. sealed crucibles) . Publish raw thermal profiles as supplementary data .

Basic: Which analytical techniques are most reliable for assessing the purity of this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 254 nm .

- Titration : Argentometric titration for azide content quantification.

- Spectroscopy : ¹H NMR integration to detect impurities (e.g., unreacted 1-methylpyridine). Report detection limits and validation parameters in methods sections .

Advanced: How can reaction conditions (e.g., pH) be optimized to stabilize this compound in aqueous systems?

Methodological Answer:

- pH Profiling : Conduct kinetic studies across pH 2–10 to identify stability maxima. Use buffered solutions (e.g., ammonium acetate, pH 6.5) to minimize HN₃ formation .

- Partition Coefficients : Measure octanol-water distribution (log P) to predict membrane permeability in biological studies .

- Stabilizers : Test additives (e.g., EDTA) to chelate trace metals that catalyze decomposition. Include stability data in supplementary tables .

Advanced: What experimental designs are recommended to study this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use crystal structures of target proteins (e.g., cytochrome oxidase) to model azide binding .

- In Vitro Assays : Measure IC₅₀ in mitochondrial preparations; include controls for nonspecific inhibition.

- Data Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw assay readouts (e.g., absorbance/fluorescence curves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.